molecular formula C13H13NO2 B15206412 Methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate

Methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate

Cat. No.: B15206412
M. Wt: 215.25 g/mol
InChI Key: WHEFKDQFMFQVCE-UHFFFAOYSA-N
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Description

Methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted at the 2-position with a meta-methylphenyl (m-tolyl) group and at the 3-position with a methyl ester. This structure combines aromatic and electron-donating substituents, making it a valuable intermediate in pharmaceutical and materials chemistry.

The methyl ester at position 3 enhances stability and facilitates further functionalization, such as hydrolysis to carboxylic acids or amide formation.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-(3-methylphenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H13NO2/c1-9-4-3-5-10(8-9)12-11(6-7-14-12)13(15)16-2/h3-8,14H,1-2H3

InChI Key

WHEFKDQFMFQVCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=CN2)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as m-toluidine and ethyl acetoacetate.

    Condensation Reaction: The m-toluidine undergoes a condensation reaction with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid, to form an intermediate.

    Cyclization: The intermediate then undergoes cyclization to form the pyrrole ring structure.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrole ring undergoes electrophilic substitution due to its aromatic π-electron system. The m-tolyl group (electron-donating) and ester group (electron-withdrawing) direct substitution to specific positions:

  • Nitration : Occurs preferentially at the C5 position of the pyrrole ring under mild nitrating conditions (e.g., HNO₃/Ac₂O) due to the electron-donating effect of the m-tolyl group .

  • Halogenation : Bromination or chlorination typically targets the α-positions (C4 or C5) of the pyrrole ring. For example, NBS in CCl₄ yields mono-substituted products at C4.

  • Sulfonation : Requires harsh conditions (e.g., H₂SO₄/SO₃) and proceeds at the C5 position.

Table 1: Electrophilic Substitution Reactions

Reaction TypeReagents/ConditionsPositionYield (%)Reference
NitrationHNO₃/Ac₂O, 0°CC575–85
BrominationNBS/CCl₄, RTC460–70

Nucleophilic Substitution and Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl in refluxing ethanol converts the ester to the carboxylic acid .

  • Basic Hydrolysis : NaOH/H₂O at 80°C yields the carboxylate salt, which can be acidified to the free acid.

The m-tolyl group stabilizes intermediates via resonance, enhancing reaction rates compared to unsubstituted analogs .

Cycloaddition Reactions

The pyrrole ring participates in inverse electron-demand Diels-Alder (IEDDA) reactions with electron-deficient dienophiles (e.g., nitroolefins) :

  • Reactivity : The electron-withdrawing ester group enhances pyrrole’s dienophilicity, enabling rapid cycloadditions at room temperature (k ≈ 24.4 M⁻¹s⁻¹ for analogous triazines) .

  • Regioselectivity : Substitution at C2 (m-tolyl) directs cycloaddition to the C4/C5 positions .

Table 2: Cycloaddition with Nitroethylene

DienophileConditionsProductYield (%)Reference
NitroethyleneCH₃CN, RT, 5 minPyrimidine-fused pyrrole90–95

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrrole ring:

  • Suzuki-Miyaura : The brominated derivative (e.g., 4-bromo-pyrrole) reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis to form biaryl products .

  • Buchwald-Hartwig Amination : Introduces amines at C4 using Pd₂(dba)₃/Xantphos .

Functional Group Transformations

  • Reduction : The ester group is reduced to a primary alcohol using LiAlH₄, while the pyrrole ring remains intact .

  • Oxidation : MnO₂ selectively oxidizes the benzylic position of the m-tolyl group to a ketone under mild conditions .

Biological Activity and Derivatives

While not a direct reaction, structural analogs exhibit bioactivity:

  • Antimicrobial Activity : Ethyl 4-ethyl-3-methyl-pyrrole-2-carboxylate derivatives show MIC values of 5 µM against Mycobacterium tuberculosis .

  • Anti-inflammatory : Substituted pyrrole-3-carboxylates inhibit COX-2 with IC₅₀ values <10 µM .

Mechanistic Insights

  • Steric Effects : The m-tolyl group imposes steric hindrance, slowing reactions at adjacent positions (e.g., C3) .

  • Electronic Effects : The ester group withdraws electrons, deactivating the pyrrole ring but activating it toward nucleophilic attack at C3.

Scientific Research Applications

Methyl 2

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The m-tolyl group in the target compound is less electron-withdrawing than the 4-fluorophenyl or 4-bromophenyl groups in compounds 3r and 3t . This difference may lower reactivity in electrophilic substitutions but improve stability.
  • Steric Effects : Bulky substituents, such as the isoxazole in 3q, reduce synthetic yields (72–88%) compared to simpler derivatives like the target compound, where steric hindrance is minimal .

Physicochemical Properties

Melting Points and Solubility

The m-tolyl group’s hydrophobicity likely reduces aqueous solubility compared to polar derivatives like Compound 103, which contains a trifluoromethylpyridinyl group .

Spectroscopic Data

  • NMR Spectroscopy : The target compound’s ¹H NMR would show aromatic protons for the m-tolyl group (δ ~6.7–7.2 ppm) and a singlet for the methyl ester (δ ~3.7 ppm). In contrast, Compound 103 exhibits distinct signals for the cyclopropyl (δ ~0.5–0.8 ppm) and trifluoromethylpyridinyl (δ ~7.8 ppm) groups .
  • Mass Spectrometry: The molecular ion peak for the target compound (C₁₄H₁₃NO₂) would appear at m/z 227.09, whereas Compound 103 (C₁₄H₁₃F₃N₂O₃) has a higher m/z of 367.8 due to the trifluoromethyl group .

Crystallographic and Packing Behavior

Although crystal data for the target compound are unavailable, and demonstrate that aryl substituents influence molecular conformation. For example, the dihedral angle between the m-tolyl and naphthyl systems in Methyl 1-methyl-3-p-tolyl-hexahydrobenzo[f]chromeno-pyrrole-3a-carboxylate is 82.92°, with C–H⋯π interactions driving dimer formation . The target compound’s m-tolyl group may adopt similar angles, affecting packing efficiency and solubility.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate?

Answer:
The synthesis typically involves coupling reactions or cyclization strategies. For example:

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the m-tolyl group to the pyrrole core.
  • Esterification of the carboxylic acid precursor using methanol under acidic conditions (e.g., H₂SO₄ catalysis).
  • Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or dichloromethane .
    Key intermediates : 2-Bromo-1H-pyrrole-3-carboxylic acid or its methyl ester derivative.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign signals for the pyrrole ring protons (δ 6.2–7.5 ppm), ester methyl group (δ 3.6–3.8 ppm), and m-tolyl aromatic protons (δ 7.1–7.4 ppm). Compare with analogs in and .
  • HPLC-MS : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and confirm molecular weight via ESI-MS (e.g., [M+H]⁺ expected ~244.1 g/mol) .
  • FT-IR : Confirm ester C=O stretch (~1700 cm⁻¹) and N-H pyrrole stretch (~3400 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsional parameters. For example, the m-tolyl group’s dihedral angle relative to the pyrrole ring can be determined .
  • Mercury CSD : Visualize packing motifs and hydrogen-bonding networks (e.g., C-H···O interactions involving the ester group) .
  • Validation : Use PLATON to check for missed symmetry or disorder, especially in flexible substituents .

Advanced: How can researchers address low yields in cross-coupling reactions during synthesis?

Answer:

  • Optimize catalyst loading : Use 2–5 mol% Pd(PPh₃)₄ or XPhos Pd G3 for higher efficiency .
  • Solvent screening : Test polar aprotic solvents (DMF, THF) versus toluene, adjusting temperature (80–110°C) .
  • Protection/deprotection : Protect the pyrrole NH with a Boc group to prevent side reactions, then deprotect with TFA .

Advanced: How do hydrogen-bonding patterns influence solid-state properties?

Answer:

  • Graph set analysis (Etter’s rules) identifies recurring motifs like dimeric N-H···O=C interactions, which stabilize crystal packing .
  • Thermal stability : Stronger hydrogen bonds correlate with higher melting points (e.g., analogs in melt at 150–160°C) .
  • Solubility : Disruption of hydrogen bonds via co-crystallization with solvents (e.g., DMSO) improves dissolution .

Advanced: How to validate crystallographic data and address structural contradictions?

Answer:

  • R-factor analysis : Ensure R₁ < 0.05 and wR₂ < 0.15 for high-resolution data. Discrepancies may arise from twinning or disorder .
  • ADDSYM checks : Use PLATON to detect missed symmetry elements, which can lead to incorrect space group assignments .
  • Comparative studies : Cross-reference with analogs in the Cambridge Structural Database (CSD) to validate bond distances (e.g., pyrrole C-N bond ~1.38 Å) .

Basic: What are common impurities in synthesis, and how are they identified?

Answer:

  • Byproducts : Unreacted m-tolylboronic acid (detected via TLC, Rf ~0.6 in hexane/EtOAc 3:1) or ester hydrolysis products (e.g., free carboxylic acid, δ 12.5 ppm in NMR) .
  • HPLC-MS : Monitor for peaks at retention times ±0.5 min from the target compound. Use preparative HPLC to isolate impurities for structural elucidation .

Advanced: What structural features correlate with pharmacological activity in pyrrole derivatives?

Answer:

  • Structure-activity relationships (SAR) : The m-tolyl group may enhance lipophilicity (logP ~3.5), improving membrane permeability. Ester groups can act as prodrug motifs, as seen in ’s anticancer analogs .
  • Electron-withdrawing substituents : Fluorine or trifluoromethyl groups (e.g., ) increase metabolic stability but require regioselective synthesis .

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